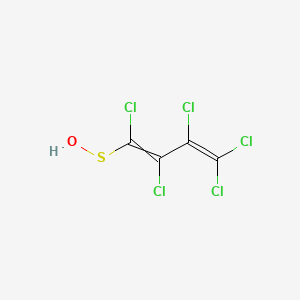
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is a chlorinated organic compound with the molecular formula C4HCl5OS This compound is characterized by the presence of multiple chlorine atoms and a hydroxysulfanyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene typically involves the chlorination of butadiene derivatives. One common method is the electrophilic addition of chlorine to a conjugated diene system, followed by the introduction of a hydroxysulfanyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure selective chlorination and functional group addition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate butadiene precursors. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine and the exothermic nature of the reaction. Post-reaction purification steps are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The hydroxysulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxysulfanyl group to a thiol.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
The major products formed from these reactions include various chlorinated derivatives, sulfonic acids, thiols, and substituted butadienes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its reactivity with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene involves its reactivity with various molecular targets. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of new chemical bonds. The presence of multiple chlorine atoms and a hydroxysulfanyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,4-Pentachlorobuta-1,3-diene: Similar structure but lacks the hydroxysulfanyl group.
1,1,2,3,4-Tetrachlorobuta-1,3-diene: Contains fewer chlorine atoms.
1,1,2,3,4-Pentachlorobuta-1,3-diene: Another chlorinated diene with different functional groups.
Uniqueness
1,1,2,3,4-Pentachloro-4-hydroxysulfanylbuta-1,3-diene is unique due to the presence of both chlorine atoms and a hydroxysulfanyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89470-16-6 |
|---|---|
Molecular Formula |
C4HCl5OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1,1,2,3,4-pentachloro-4-hydroxysulfanylbuta-1,3-diene |
InChI |
InChI=1S/C4HCl5OS/c5-1(3(7)8)2(6)4(9)11-10/h10H |
InChI Key |
OPBYXKWUGGEENE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(SO)Cl)(C(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



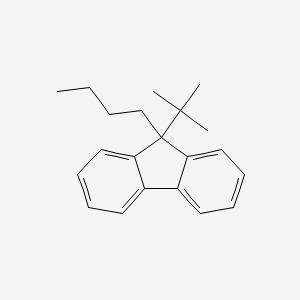
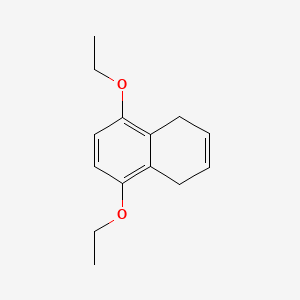


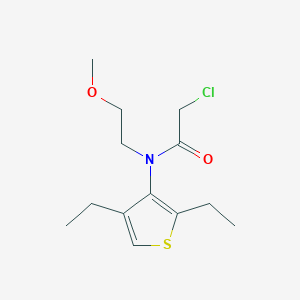
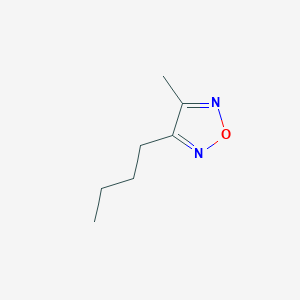

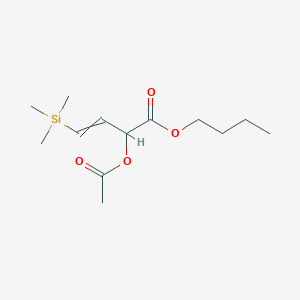
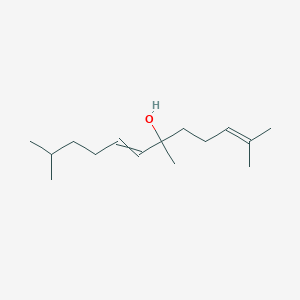
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
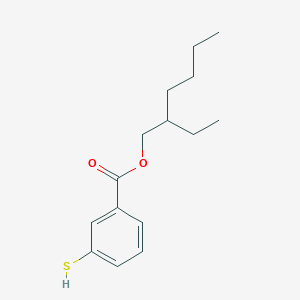
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3,5-dichloro-2,6-dimethoxybenzamide](/img/structure/B14398585.png)
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
